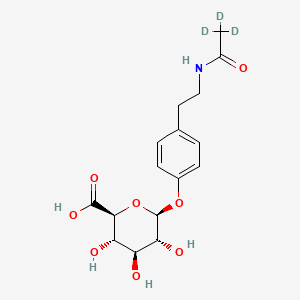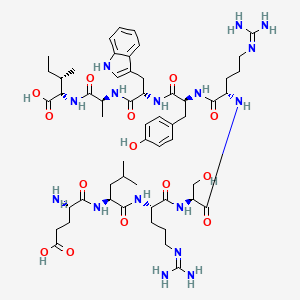
N-Acetyltyramine Glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyltyramine Glucuronide-d3 is a deuterium-labeled derivative of N-Acetyltyramine Glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracking and quantification during various analytical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine Glucuronide-d3 involves the deuteration of N-Acetyltyramine GlucuronideThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the consistent production of the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyltyramine Glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-Acetyltyramine Glucuronide-d3 is widely used in scientific research, including:
Chemistry: It serves as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to investigate metabolic processes and enzyme activities.
Medicine: In pharmacokinetics, it helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of N-Acetyltyramine Glucuronide-d3 involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using mass spectrometry and other analytical techniques. This enables researchers to study the pharmacokinetics and metabolic pathways of drugs, providing valuable insights into their behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Acetyltyramine Glucuronide-d3 include other deuterium-labeled derivatives such as:
- Deuterated N-Acetyltyramine
- Deuterated Glucuronides of other amines
Uniqueness
The uniqueness of this compound lies in its specific structure and isotopic labeling, which allows for precise tracking and quantification in scientific research. Its stability and incorporation of deuterium make it a valuable tool in pharmacokinetic studies and drug development .
Propiedades
Fórmula molecular |
C16H21NO8 |
|---|---|
Peso molecular |
358.36 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-[(2,2,2-trideuterioacetyl)amino]ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i1D3 |
Clave InChI |
DDAQSNRNVPNZJX-XDOKUOKQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)






![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)






